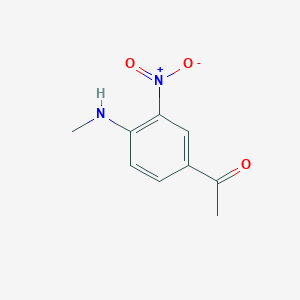

1-(4-(Methylamino)-3-nitrophenyl)ethanone

Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds where a carbonyl group (C=O) is attached to at least one aromatic ring. unacademy.comchemicalnote.com Acetophenone (B1666503), with the chemical formula C6H5COCH3, is one of the simplest aromatic ketones. unacademy.comquora.com These compounds are distinct from aliphatic ketones, where the carbonyl group is linked to alkyl chains. libretexts.org The presence of the aromatic ring influences the reactivity of the carbonyl group and allows for various substitution reactions on the ring itself. chemicalnote.com

The synthesis of aromatic ketones can be achieved through methods like the Friedel-Crafts acylation, where an aromatic ring reacts with an acyl chloride in the presence of a Lewis acid catalyst. unacademy.com The carbonyl group in aromatic ketones is polarized, making the carbon atom susceptible to nucleophilic attack. numberanalytics.com However, the reactivity is also influenced by the electronic properties of the aromatic ring and any substituents present. numberanalytics.com For instance, electron-withdrawing groups on the aromatic ring can affect the reactivity of the carbonyl group and direct further substitution on the ring. chemicalnote.com

Significance of Nitro and Amine Functionalities in Organic Synthesis and Materials Science

The nitro (–NO2) and amine (–NH2 or its derivatives like –NHCH3) functionalities are pivotal in the fields of organic synthesis and materials science due to their distinct electronic properties and reactivity.

The nitro group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the molecule it is attached to. mdpi.comwikipedia.org This strong electron-withdrawing nature facilitates nucleophilic aromatic substitution reactions by reducing the electron density of the aromatic ring. mdpi.comwikipedia.org In organic synthesis, the nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably amines, through reduction. wikipedia.orgwiley.com This versatility makes nitro compounds valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and dyes. wiley.comuts.edu.auscispace.com

The amine functionality , conversely, is typically an electron-donating group. The presence of a lone pair of electrons on the nitrogen atom allows it to participate in a wide range of chemical reactions. In materials science, amine-functionalized materials have garnered significant attention for applications such as carbon dioxide capture. acs.orgrsc.org The basic nature of amines allows them to react with acidic gases like CO2. researchgate.netmdpi.com The specific type of amine (primary, secondary, or tertiary) can influence the efficiency and mechanism of this interaction. researchgate.net Furthermore, amine groups are crucial for modifying the surface properties of materials, enhancing their stability and performance in applications like water treatment. mdpi.com

In 1-(4-(methylamino)-3-nitrophenyl)ethanone, the interplay between the electron-donating methylamino group and the electron-withdrawing nitro group creates a unique electronic environment on the phenyl ring, influencing its reactivity and potential applications as a chemical intermediate. chemimpex.com

Overview of Research Trajectories for Related Chemical Scaffolds

Chemical scaffolds based on substituted phenyl ethanones are actively explored in various scientific domains, particularly in medicinal chemistry and materials science. The ability to modify the substitution pattern on the phenyl ring allows for the fine-tuning of a compound's properties for specific applications. wisdomlib.org

In medicinal chemistry, substituted acetophenones are recognized as valuable starting materials or "scaffolds" for the development of new therapeutic agents. mdpi.comnih.gov For example, various substituted phenyl ethanone (B97240) derivatives have been synthesized and evaluated for a range of biological activities. researchgate.netnih.gov The concept of "privileged structures," which are molecular frameworks that can bind to multiple biological targets, often includes scaffolds like the substituted phenyl group. rsc.org

In the realm of materials science, research is focused on how different substituents on aromatic ketones affect their electronic and optical properties. researchgate.net For instance, studies have investigated how the position and nature of substituents on the acetophenone ring can alter the molecule's conformational preferences and electronic properties. nih.gov This fundamental understanding is crucial for designing novel materials with specific functionalities for use in advanced sensors or electronic devices. chemimpex.com

The compound this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and dyes. chemimpex.com Its specific arrangement of functional groups makes it a valuable building block for researchers aiming to create novel compounds with desired properties. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(methylamino)-3-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMFMDSOEBOCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524849 | |

| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-17-0 | |

| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methylamino 3 Nitrophenyl Ethanone and Analogous Structures

Strategic Considerations in Nitro and Alkylamino Aromatic Synthesis

Two primary retrosynthetic pathways are considered for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. The first involves the nitration of an N-substituted acetophenone (B1666503) precursor. The second pathway relies on the amination of a halogenated nitroacetophenone derivative through nucleophilic aromatic substitution.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, with nitration being a prime example. masterorganicchemistry.com The synthesis of nitroaromatic compounds often begins with the nitration of a suitable precursor. acs.org For the target molecule, a logical starting material would be 1-(4-(methylamino)phenyl)ethanone.

The directing effects of the substituents on the aromatic ring are crucial. The methylamino group (-NHCH₃) is a strongly activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be donated to the ring through resonance. youtube.com Conversely, the acetyl group (-COCH₃) is a deactivating meta-director. In a competition between these two groups, the powerful activating effect of the amino group typically dominates the regioselectivity of the nitration.

However, direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₂CH₃⁺). This protonated group becomes a strong deactivating, meta-directing group, leading to a significant yield of the meta-nitro product. youtube.com Furthermore, the amino group is susceptible to oxidation by nitric acid, which can lead to undesired side products and decomposition. youtube.com

To circumvent these issues, the reactivity of the amino group is often moderated by converting it into an amide, such as an acetamide. This protecting group strategy makes the nitrogen less basic and less prone to oxidation. youtube.com The acetyl group is still an ortho-, para-director, but it is less activating than a free amino group. After the nitration step, the protecting group can be removed by hydrolysis to regenerate the amino functionality. rsc.org

Typical Nitration Conditions:

| Reagent/Condition | Purpose |

|---|---|

| HNO₃ / H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com |

| Acetic Anhydride (B1165640) | Used to form an acetanilide (B955) protecting group. youtube.com |

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and is essential for producing aromatic amines. rasayanjournal.co.inwikipedia.org This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. wikipedia.org

In molecules containing multiple nitro groups, it is often necessary to selectively reduce one group while leaving others intact. A classic method for this is the Zinin reduction, which uses reagents like sodium sulfide (B99878) (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium polysulfide in an aqueous or alcoholic solution. stackexchange.comechemi.com This method is particularly effective for reducing one nitro group in dinitro- and trinitro-benzenes. stackexchange.com

The regioselectivity of the Zinin reduction is influenced by steric and electronic factors. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com In compounds with both ortho and para nitro groups relative to another substituent, the ortho group is often reduced preferentially, especially in dinitro- and trinitrophenols and their ethers. stackexchange.com

Catalytic hydrogenation is a widely used, clean, and efficient method for reducing nitro groups. mdpi.com This process involves molecular hydrogen (H₂) and a metal catalyst. mdpi.comgoogle.com

Common Catalysts and Conditions for Catalytic Hydrogenation:

| Catalyst | Hydrogen Source | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate | Highly efficient and common, but can also reduce other functional groups. mdpi.comcommonorganicchemistry.com |

| Raney Nickel (Raney Ni) | H₂ gas | Effective for nitro groups; often used when avoiding dehalogenation is necessary. rasayanjournal.co.incommonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | A versatile catalyst for reducing aliphatic and aromatic nitro groups. wikipedia.org |

A challenge in the catalytic hydrogenation of nitroacetophenones is the potential for the reduction of the ketone group. patsnap.com Careful selection of catalysts and reaction conditions is necessary to achieve chemoselectivity for the nitro group.

Besides catalytic hydrogenation, several chemical reagents are effective for nitro group reduction. wikipedia.org

Tin(II) Chloride (SnCl₂): This is a mild and versatile reagent that can reduce nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in an acidic medium. epo.org

Iron (Fe): Reduction with iron metal in acidic media (e.g., acetic acid or hydrochloric acid) is a classic and cost-effective method. commonorganicchemistry.com

Sodium Sulfide (Na₂S): As mentioned, this reagent is particularly useful for the selective reduction of one nitro group in polynitrated aromatic compounds. wikipedia.orgcommonorganicchemistry.com

Comparison of Chemical Reducing Agents:

| Reagent | Conditions | Selectivity |

|---|---|---|

| SnCl₂ | Acidic (e.g., HCl) | Good chemoselectivity, tolerates many functional groups. commonorganicchemistry.comresearchgate.net |

| Fe | Acidic (e.g., HCl, Acetic Acid) | Mild, cost-effective. commonorganicchemistry.com |

An alternative synthetic route involves nucleophilic aromatic substitution (SNAᵣ). This reaction is effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (typically a halogen). libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be 1-(4-halo-3-nitrophenyl)ethanone, where the halogen is often fluorine or chlorine. The nitro group at the meta position relative to the halogen (and ortho to the site of substitution) provides the necessary electronic activation to facilitate the attack by a nucleophile like methylamine (B109427) (CH₃NH₂). libretexts.orgyoutube.com

The mechanism proceeds through a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of the electron-withdrawing nitro group helps to stabilize this intermediate through resonance. youtube.com The reactivity of the aryl halide in SNAᵣ reactions generally follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Amination Reactions for Aryl Halides or Activated Aryl Systems

Synthesis of Acetophenone Derivatives as Key Intermediates

The synthesis of the target molecule is contingent upon the availability of a suitably substituted acetophenone intermediate, namely 1-(4-halo-3-nitrophenyl)ethanone. These intermediates can be prepared through various methods, most commonly by direct acylation of a substituted benzene (B151609) ring or by chemical modification of an existing acetophenone molecule.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for introducing an acetyl group (CH₃CO-) onto an aromatic ring to form an acetophenone. alfa-chemistry.com To synthesize an intermediate like 1-(4-chloro-3-nitrophenyl)ethanone, one would ideally start with 1-chloro-2-nitrobenzene.

The reaction involves treating the aromatic substrate with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.comyoutube.com The Lewis acid coordinates to the acylating agent to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. pearson.com

In the case of 1-chloro-2-nitrobenzene, the existing substituents direct the position of the incoming acetyl group. The chloro group is an ortho, para-director, while the nitro group is a meta-director. Their combined influence directs the acylation to the position para to the chlorine and meta to the nitro group, yielding the desired 1-(4-chloro-3-nitrophenyl)ethanone.

An alternative strategy involves modifying a simpler, more readily available acetophenone. For instance, one could begin with 4-chloroacetophenone and introduce the nitro group in a subsequent step. This requires an electrophilic aromatic substitution reaction, specifically nitration.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile. The acetyl group on the 4-chloroacetophenone ring is a deactivating, meta-directing group, while the chloro group is a deactivating but ortho, para-directing group. The directing effects of these two substituents guide the incoming nitro group to the 3-position (ortho to the chlorine and meta to the acetyl group), thus forming the required intermediate, 1-(4-chloro-3-nitrophenyl)ethanone. This approach allows for the strategic construction of complex substitution patterns on the aromatic scaffold. researchgate.net

Advanced Synthetic Protocols and Green Chemistry Principles

Modern organic synthesis places a strong emphasis on developing more efficient, safer, and environmentally benign processes. Advanced protocols like flow chemistry are being increasingly adopted to meet these goals, particularly in the synthesis of aromatic compounds.

Flow chemistry, or continuous processing, conducts chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch-wise fashion. numberanalytics.com This methodology offers significant advantages for aromatic synthesis, including reactions like nitration and nucleophilic aromatic substitution. mdpi.comacs.org

The synthesis of this compound and its intermediates can be adapted to flow processes. For example, the nitration of 4-chloroacetophenone is an exothermic reaction that can be difficult to control on a large scale in a batch reactor. In a flow system, the high surface-area-to-volume ratio of the reactor allows for superior heat transfer, enabling precise temperature control and minimizing the risk of runaway reactions. acs.org Similarly, SNAr reactions can be performed at high temperatures and pressures safely in a continuous flow setup, often leading to significantly reduced reaction times and improved yields. tn-sanso.co.jp

Advantages of Flow Chemistry in Aromatic Synthesis:

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety, small reaction volumes at any time |

| Scalability | Difficult, requires re-optimization | Straightforward, achieved by running longer |

| Mixing | Can be inefficient, especially on large scale | Rapid and efficient mixing |

| Reaction Time | Often longer due to heating/cooling cycles | Can be significantly shorter |

The adoption of flow chemistry aligns with the principles of green chemistry by improving energy efficiency, enhancing safety, and often reducing waste generation. acs.orgacs.org

Solvent-Free Reactions and Atom Economy Considerations for this compound and Analogous Structures

The development of synthetic methodologies for fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the elimination of hazardous substances. In the context of synthesizing this compound and its analogs, two key principles are paramount: the use of solvent-free reaction conditions and the maximization of atom economy. These approaches aim to create more sustainable and environmentally benign chemical processes.

Solvent-free reactions, conducted in the absence of traditional organic solvents, offer numerous advantages. They can lead to higher yields, shorter reaction times, and simplified product isolation procedures. Common techniques for solvent-free synthesis include mechanochemistry (grinding or milling), microwave-assisted synthesis, and reactions conducted on solid supports. These methods reduce the environmental impact associated with solvent production, use, and disposal.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is a theoretical calculation that helps in assessing the "greenness" of a synthetic route. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

Solvent-Free Synthetic Approaches

While a complete solvent-free synthesis of this compound has not been extensively detailed in the literature, the key transformations involved can be envisioned using established solvent-free techniques for analogous structures. A plausible synthetic route could involve the nitration of a suitable acetophenone precursor, followed by the introduction of the methylamino group.

Mechanochemical Nitration of Acetophenone Derivatives:

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a promising solvent-free technique. The nitration of aromatic compounds, a crucial step in the synthesis of many nitroaromatics, can be achieved through ball milling. dtic.mildtic.mil For instance, the nitration of toluene (B28343) has been demonstrated with high selectivity and yield using sodium nitrate (B79036) as the nitronium source and a solid acid catalyst like molybdenum oxide under milling conditions. dtic.mil This approach avoids the use of large volumes of hazardous mixed acids (sulfuric and nitric acid) traditionally employed for nitration.

A similar mechanochemical approach could be applied to an appropriate acetophenone derivative to introduce the nitro group. The efficiency of such a reaction would depend on the choice of catalyst and milling conditions.

Microwave-Assisted Synthesis of N-Methyl-Nitroanilines:

Microwave-assisted organic synthesis (MAOS) is another powerful tool for conducting reactions under solvent-free or solvent-minimized conditions. It often leads to dramatic reductions in reaction times and improved yields. The introduction of the methylamino group onto a nitrophenyl scaffold, a key step in forming the target molecule, can be facilitated by microwave irradiation. For example, the aminolysis of epoxides under solvent-free conditions catalyzed by montmorillonite (B579905) clay has been shown to be accelerated by microwaves. While not a direct analogy, this demonstrates the potential for microwave-assisted C-N bond formation.

More directly relevant is the synthesis of N-methyl anilines. While many methods still employ solvents, the use of solid catalysts in conjunction with microwave heating can reduce or eliminate the need for bulk solvents. mdpi.com For instance, the N-methylation of anilines using methanol (B129727) as a C1 source can be catalyzed by various transition metal complexes, and microwave heating can enhance the reaction rate. researchgate.net

The table below illustrates the types of solvent-free conditions that have been applied to reactions analogous to those required for the synthesis of this compound.

| Reaction Type | Substrate Example | Solvent-Free Technique | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Toluene | Mechanochemistry (Ball Milling) | Sodium Nitrate, Molybdenum Oxide Catalyst | High | dtic.mil |

| Synthesis of α-ketothioamides | Acetophenone derivatives | Mechanochemistry (Mixer Mill) | Elemental Sulfur, Base | Comparable or better than solution-based methods | researchgate.net |

| N-alkylation of Imidazoles | Imidazole and 2-bromobutane | Solid Acid Catalyst | 60 °C, 180 min | 80-100% | mdpi.com |

Atom Economy Considerations

The principle of atom economy is crucial for evaluating the sustainability of a synthetic route. wordpress.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider a hypothetical two-step synthesis of this compound to illustrate the calculation of atom economy.

Route 1: Nitration of 4-aminoacetophenone followed by N-methylation

Step 1: Nitration of 4-aminoacetophenone C₈H₉NO + HNO₃ → C₈H₈N₂O₃ + H₂O

Step 2: N-methylation of 1-(4-amino-3-nitrophenyl)ethanone C₈H₈N₂O₃ + CH₃I → C₉H₁₀N₂O₃ + HI

In this route, the byproducts are water and hydriodic acid.

Route 2: Nucleophilic Aromatic Substitution on 1-(4-chloro-3-nitrophenyl)ethanone

Step 1: Nitration of 4-chloroacetophenone C₈H₇ClO + HNO₃ → C₈H₆ClNO₃ + H₂O

Step 2: Reaction with methylamine C₈H₆ClNO₃ + CH₃NH₂ → C₉H₁₀N₂O₃ + HCl

Here, the byproducts are water and hydrochloric acid.

The following interactive table allows for a comparison of the theoretical atom economy for each step of these hypothetical routes.

| Synthetic Route | Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|

| Route 1 | 1. Nitration | 4-aminoacetophenone + Nitric Acid | 1-(4-amino-3-nitrophenyl)ethanone | Water | 90.9% |

| 2. N-methylation | 1-(4-amino-3-nitrophenyl)ethanone + Methyl Iodide | This compound | Hydriodic Acid | 60.2% | |

| Route 2 | 1. Nitration | 4-chloroacetophenone + Nitric Acid | 1-(4-chloro-3-nitrophenyl)ethanone | Water | 91.7% |

| 2. Nucleophilic Substitution | 1-(4-chloro-3-nitrophenyl)ethanone + Methylamine | This compound | Hydrochloric Acid | 84.2% |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a comprehensive picture of the molecular structure can be assembled.

The 1H NMR spectrum of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons, the methylamino group, and the acetyl group. The aromatic region, typically observed between 6.5 and 8.5 ppm libretexts.org, will show a complex splitting pattern due to the substitution on the benzene (B151609) ring.

The electron-withdrawing nature of the nitro group (-NO2) and the acetyl group (-COCH3) causes a deshielding effect, shifting the signals of nearby protons downfield (to a higher ppm value). stackexchange.com Conversely, the electron-donating methylamino group (-NHCH3) has a shielding effect, particularly on the ortho and para positions, shifting proton signals upfield (to a lower ppm value). core.ac.ukvaia.com

The single proton on the carbon between the nitro and acetyl groups is expected to be the most deshielded and appear at the lowest field in the aromatic region. The proton ortho to the methylamino group will likely be the most shielded of the aromatic protons. The coupling between adjacent aromatic protons (ortho-coupling) typically results in doublet or doublet of doublets patterns with coupling constants (J values) in the range of 7-10 Hz. wisc.edu

The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is typically found in the region of 2.0-2.5 ppm. libretexts.org The methyl protons of the methylamino group will also likely appear as a singlet, or potentially a doublet if there is coupling to the amine proton, in the range of 2.5-3.0 ppm. The amine proton itself would likely present as a broad singlet.

Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (ortho to NO2) | 8.0 - 8.2 | d |

| Aromatic-H (ortho to COCH3) | 7.8 - 8.0 | dd |

| Aromatic-H (ortho to NHCH3) | 6.8 - 7.0 | d |

| NH-CH3 | 2.8 - 3.1 | s (or d) |

| CO-CH3 | 2.4 - 2.6 | s |

| NH-CH3 | Variable | br s |

Note: These are predicted values based on substituent effects and may vary from experimental data.

The 13C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm. libretexts.org The chemical shifts of the aromatic carbons in this compound are influenced by the attached functional groups.

The carbon atom bearing the nitro group (ipso-carbon) is expected to be significantly deshielded, appearing at a high chemical shift value, potentially around 148 ppm, similar to nitrobenzene (B124822). stackexchange.comchemicalbook.com The carbon attached to the methylamino group will be shielded due to the electron-donating nature of nitrogen, appearing at a lower chemical shift. The carbons ortho and para to the nitro group are generally deshielded, while those ortho and para to the amino group are shielded. stackexchange.com

The carbonyl carbon of the acetyl group is highly deshielded and will appear as a distinct peak at a very low field, typically in the range of 190-200 ppm for aromatic ketones. libretexts.orglibretexts.org The methyl carbon of the acetyl group will be found at a much higher field, around 20-30 ppm. libretexts.org The methyl carbon of the methylamino group is also expected in the upfield region of the spectrum.

Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195 - 200 |

| C-NO2 | 148 - 152 |

| C-NHCH3 | 145 - 150 |

| Aromatic C-H | 115 - 135 |

| C-COCH3 | 130 - 135 |

| NH-CH3 | 25 - 35 |

| CO-CH3 | 20 - 30 |

Note: These are predicted values and are subject to solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The nitro group (-NO2) exhibits two strong and characteristic stretching vibrations. The asymmetric stretch for aromatic nitro compounds is typically observed in the range of 1550-1475 cm-1, and the symmetric stretch is found between 1360-1290 cm-1. orgchemboulder.comorgchemboulder.com These intense absorptions are a clear indication of the presence of a nitro group.

The methylamino group (-NHCH3) will show a characteristic N-H stretching vibration. For secondary amines, a single, sharp N-H stretching band is expected in the region of 3300-3500 cm-1. The C-N stretching vibration of aromatic amines typically appears in the 1350-1250 cm-1 region.

The carbonyl (C=O) group of the acetyl moiety gives rise to a very strong and sharp absorption band in the IR spectrum. For aromatic ketones, this C=O stretching frequency is typically found in the range of 1700-1680 cm-1. pg.edu.plspectroscopyonline.com Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

| Methylamino | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic | C=C Stretch | 1580 - 1620 | Medium |

| Nitro | Asymmetric N-O Stretch | 1500 - 1550 | Strong |

| Nitro | Symmetric N-O Stretch | 1330 - 1370 | Strong |

| Methylamino | C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their mass-to-charge ratio (m/z) after ionization.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the m/z ratio with very high accuracy. This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C9H10N2O3), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This capability is invaluable for confirming the identity of the synthesized compound and for identifying unknown metabolites or degradation products in complex mixtures.

In electron ionization (EI) mass spectrometry, the molecular ion of this compound undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation pathways are influenced by the different functional groups present on the aromatic ring.

The most common fragmentation in acetophenones is the α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the methyl group or the aromatic ring. msu.edu

Loss of a methyl radical (•CH3): A primary fragmentation pathway for acetophenones is the cleavage of the methyl group, leading to the formation of a stable benzoyl cation. msu.edu For the target compound, this would result in the [M-15]+ ion.

Loss of an acetyl group (CH3CO•): Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of an acetyl radical, although the formation of the benzoyl cation is typically more favorable. msu.edu

Fragmentation of Substituents: The nitro (NO2) and methylamino (NHCH3) groups also influence the fragmentation. The nitro group can be lost as •NO2 or undergo rearrangements. The fragmentation of protonated amino acids often involves the loss of ammonia (B1221849) (NH3) or water and carbon monoxide ([M+H - H2O - CO]+). nih.gov Similar losses can be anticipated for amino-substituted compounds. Studies on nitroalkenes have shown complex fragmentation pathways involving cyclization and oxygen transfer. nih.gov

Based on these principles, a proposed fragmentation pattern for this compound is outlined in the table below.

| Proposed Fragment | Structure of Lost Neutral/Radical | m/z of Fragment Ion | Description |

| [M]+• | N/A | 194 | Molecular Ion |

| [M-CH3]+ | •CH3 | 179 | Loss of a methyl radical from the acetyl group (α-cleavage), forming a substituted benzoyl cation. |

| [M-NO2]+ | •NO2 | 148 | Loss of the nitro radical from the aromatic ring. |

| [M-CH3CO]+ | •COCH3 | 151 | Loss of the acetyl radical. |

| [C7H7NO]+ | CO + NO2 | 121 | Further fragmentation involving loss of carbon monoxide and the nitro group. |

Emerging AI-Driven Spectroscopic Analysis

For a compound like this compound, AI can be applied in several ways:

Spectrum Prediction: AI models, particularly deep neural networks, can be trained on vast libraries of existing spectral data. These trained models can then predict the mass spectrum, UV-Vis spectrum, or NMR spectrum of a novel compound directly from its chemical structure. photonics.com This allows chemists to compare experimental data with predicted spectra to confirm a structure.

Automated Interpretation: Interpreting complex spectra can be a time-consuming manual process. AI algorithms can automate the identification of key features, such as fragmentation patterns in mass spectrometry or functional group frequencies in infrared spectroscopy, leading to faster compound identification. rjpn.orgresearchgate.net

Structure Elucidation: AI systems can integrate data from multiple spectroscopic sources (e.g., MS, NMR, IR) to propose the most likely chemical structure for an unknown compound, a process that traditionally requires significant expert knowledge. rjpn.org

Machine Learning and Deep Learning in Spectral Interpretation

Machine learning models, particularly deep neural networks, can be trained on vast databases of existing spectra from known compounds. bruker.comsf2a.eu During this training, the models learn the intricate correlations between spectral features (e.g., peak positions, intensities, and splitting patterns in NMR) and specific molecular substructures (e.g., functional groups, bond connectivities). nih.gov For a compound such as this compound, an ML model would be trained to recognize:

The characteristic vibrational frequencies of the nitro group (NO₂) and the carbonyl group (C=O) in the IR spectrum. spectroscopyonline.com

The specific chemical shifts and coupling patterns of protons on the aromatic ring, the acetyl group (CH₃), and the methylamino group (NH-CH₃) in the ¹H NMR spectrum. bruker.com

The corresponding signals for each unique carbon atom in the ¹³C NMR spectrum. fhnw.ch

The table below illustrates the kind of predicted spectroscopic data that machine learning models could generate for this compound based on its structure.

Illustrative Predicted Spectroscopic Data for this compound

Note: The following data are illustrative and represent typical values predicted by computational models or inferred from similar structures. They are not experimentally measured values.

| ¹H NMR (Predicted) | |

|---|---|

| Chemical Shift (δ) ppm | Assignment |

| ~8.5 | Aromatic H (ortho to NO₂) |

| ~7.9 | Aromatic H (ortho to C=O) |

| ~6.9 | Aromatic H (ortho to NHCH₃) |

| ~3.1 | -NH-CH₃ |

| ~2.6 | -C(=O)-CH₃ |

| ¹³C NMR (Predicted) | |

|---|---|

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~150 | Aromatic C-NHCH₃ |

| ~135 | Aromatic C-NO₂ |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-C=O |

| ~115 | Aromatic C-H |

| ~30 | -NH-CH₃ |

| ~26 | -C(=O)-CH₃ |

| IR Spectroscopy (Predicted) | |

|---|---|

| Frequency (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~1680 | C=O stretch (ketone) |

| ~1580, ~1350 | NO₂ asymmetric & symmetric stretch |

| ~1250 | C-N stretch |

Automation of Structural Determination from Spectroscopic Data

Building on the foundation of ML-driven spectral interpretation, the entire process of structure elucidation can be automated using Computer-Assisted Structure Elucidation (CASE) systems. acdlabs.comnih.gov These sophisticated software platforms are designed to determine the chemical structure of an unknown compound from a collection of spectroscopic data with minimal human intervention. nih.govuni-jena.de

A typical CASE workflow involves several steps:

Data Input : The system accepts experimental data from various sources, including ¹H and ¹³C NMR (1D and 2D), MS, and IR spectra. acdlabs.commdpi.com The molecular formula, often determined from high-resolution mass spectrometry, is a critical input. acdlabs.com

Substructure Generation : Using internal databases and predictive algorithms (which may include ML models), the software analyzes the input spectra to identify possible molecular fragments and functional groups. nih.gov For this compound, this would involve identifying fragments like a disubstituted nitrobenzene ring, an acetyl group, and a methylamino group.

Structure Assembly : The system then undertakes a combinatorial process to assemble these fragments in all chemically plausible ways that are consistent with the molecular formula and the spectroscopic constraints (e.g., correlations observed in 2D NMR spectra like HMBC and HSQC). mdpi.com

Spectrum Prediction and Ranking : For each generated candidate structure, the software predicts the corresponding NMR spectra. frontiersin.org These predicted spectra are then compared against the original experimental data. The candidate structures are ranked based on the quality of the match, often using a statistical metric like the DP4 probability. acdlabs.comfrontiersin.org The structure with the highest score is proposed as the most likely identity of the unknown compound.

Systems like ACD/Structure Elucidator Suite and the open-source program Sherlock exemplify this approach. acdlabs.comuni-jena.de They can generate and rank candidate structures, providing chemists with a highly probable solution or a small number of possibilities to investigate further. acdlabs.commdpi.com The automation of these complex, time-consuming tasks not only accelerates the pace of chemical research but also reduces the potential for human error in the interpretation of complex datasets. ibm.com

Reactivity and Mechanistic Studies of 1 4 Methylamino 3 Nitrophenyl Ethanone

Influence of Substituents on Aromatic Ring Reactivity

The interplay between the electron-donating methylamino group and the electron-withdrawing nitro and acetyl groups creates a complex reactivity profile for the benzene (B151609) ring. The outcome of aromatic substitution reactions is determined by the cumulative effect of these substituents on the stability of the reaction intermediates.

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This significantly deactivates the aromatic ring towards electrophilic attack.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma (σ) bond, reducing the ring's nucleophilicity.

Resonance Effect (-M): The nitro group can delocalize the ring's pi (π) electrons onto its own oxygen atoms. This delocalization, depicted in resonance structures, creates partial positive charges at the ortho and para positions relative to the nitro group. nih.govchemistrysteps.com

This withdrawal of electron density makes the aromatic ring much less reactive towards electrophiles compared to benzene. libretexts.org The resonance structures show that the electron deficiency is most pronounced at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position, which is less deactivated. libretexts.orgyoutube.com In 1-(4-(methylamino)-3-nitrophenyl)ethanone, the nitro group is at position 3. It strongly deactivates positions 2, 4, and 6 (its ortho and para positions) and directs incoming electrophiles away from them.

Conversely, the methylamino group (-NHCH₃) is a strong activating group for Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles to the ortho and para positions.

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon and exerts a slight electron-withdrawing inductive effect.

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be donated into the aromatic π-system. This resonance effect is significantly stronger than its inductive effect and increases the electron density of the ring, particularly at the ortho and para positions. This donation stabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack at these positions.

In the context of this compound, the powerful activating and ortho, para-directing effect of the methylamino group at position 4 dominates over the deactivating effects of the nitro and acetyl groups. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methylamino group (positions 3 and 5). However, position 3 is already occupied by a nitro group. Thus, electrophilic attack is most likely to occur at position 5.

For Nucleophilic Aromatic Substitution (NAS), the presence of strong electron-withdrawing groups, such as the nitro group, is essential. chemistrysteps.comwikipedia.orglibretexts.org These groups stabilize the negatively charged Meisenheimer complex intermediate that forms when a nucleophile attacks the ring. wikipedia.org For NAS to occur, a good leaving group (like a halide) must be present on the ring, typically ortho or para to the electron-withdrawing group. chemistrysteps.comlibretexts.orgnih.gov While this compound does not have a typical leaving group, the principle remains that the nitro and acetyl groups make the ring carbons more electrophilic and susceptible to nucleophilic attack under certain conditions.

| Substituent | Effect on EAS | Directing Influence (EAS) | Effect on NAS |

|---|---|---|---|

| -NHCH₃ (Methylamino) | Strongly Activating | Ortho, Para | Deactivating |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Activating |

| -COCH₃ (Acetyl) | Strongly Deactivating | Meta | Activating |

Reactions of the Methylamino Group

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to a variety of reactions.

Secondary amines, such as the methylamino group in the title compound, react with nitrosating agents to form N-nitrosamines. This reaction typically occurs in the presence of nitrous acid (HONO), which is often generated in situ from a nitrite (B80452) salt (like sodium nitrite) and a strong acid. wikipedia.org The electrophile in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the secondary amine. wikipedia.org This reaction results in the formation of a stable N-nitroso derivative, N-methyl-N-(2-nitro-4-acetylphenyl)nitrosamine.

The nucleophilic nitrogen of the methylamino group can undergo both acylation and alkylation.

N-Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form an amide. researchgate.netbath.ac.uk For example, reaction with acetyl chloride would yield N-acetyl-N-methyl-4-amino-3-nitroacetophenone. The nucleophilicity of the amine nitrogen is crucial for this reaction. The presence of strong electron-withdrawing groups on the aromatic ring can decrease the amine's reactivity. nih.gov

N-Alkylation: This process introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. wisdomlib.org Common alkylating agents include alkyl halides or alcohols under catalytic conditions. nih.govacs.org For instance, reaction with methyl iodide would yield the corresponding N,N-dimethylamino derivative.

Aromatic amines are susceptible to oxidation, and the reaction can proceed through various pathways depending on the oxidant and reaction conditions. The oxidation of N-methylaniline has been studied with reagents like chromic acid. asianpubs.org The oxidation of p-nitroaniline can proceed via a free radical mechanism to yield products like p-benzoquinone. For this compound, oxidation could potentially lead to a variety of products, including the formation of N-oxides, coupling products, or degradation of the side chain. The reaction likely involves the formation of radical cations as intermediates, which can then undergo further transformations.

| Reaction Type | Typical Reagent(s) | Expected Product Type |

|---|---|---|

| Nitrosation | NaNO₂ / HCl | N-Nitrosamine |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl Amide |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Oxidation | Chromic Acid (H₂CrO₄) | Complex mixture (e.g., quinones, coupling products) |

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. It can undergo reduction to various other nitrogen-containing functional groups and can activate the ring for nucleophilic aromatic substitution.

The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis. The final product of the reduction depends on the reducing agent and the reaction conditions.

The multi-step reduction of an aromatic nitro group typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. numberanalytics.com This process involves a six-electron reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). nih.gov

Common Reducing Agents and Expected Products:

| Reducing Agent | Expected Product(s) |

| H₂, Pd/C, PtO₂, or Raney Ni | 1-(3-Amino-4-(methylamino)phenyl)ethanone |

| Sn, Fe, or Zn in acidic media (e.g., HCl) | 1-(3-Amino-4-(methylamino)phenyl)ethanone masterorganicchemistry.com |

| Zinc dust and ammonium (B1175870) chloride | 1-(4-(Methylamino)-3-(hydroxylamino)phenyl)ethanone wikipedia.org |

| Metal hydrides (e.g., LiAlH₄) | Azo compounds masterorganicchemistry.com |

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method for the reduction of nitroarenes to primary amines. masterorganicchemistry.com Similarly, metals such as tin, iron, or zinc in the presence of an acid are widely used for this transformation. masterorganicchemistry.com For the specific case of this compound, these reactions are expected to yield 1-(3-Amino-4-(methylamino)phenyl)ethanone.

Milder reducing conditions can be employed to obtain intermediate reduction products. For instance, the use of zinc dust in the presence of ammonium chloride is a known method for the reduction of nitroarenes to the corresponding hydroxylamines. wikipedia.org More aggressive reducing agents, such as lithium aluminum hydride, are generally not used for the synthesis of anilines from nitroaromatics as they tend to favor the formation of azo compounds. masterorganicchemistry.com

The nitro group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most effective when the nitro group is positioned ortho or para to a good leaving group. In the case of this compound, while there isn't a typical leaving group like a halide present on the ring, the principle of activation by the nitro group is still relevant.

The mechanism of SNAr reactions typically proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.commasterorganicchemistry.com The negative charge of this complex is delocalized, with significant stabilization provided by the electron-withdrawing nitro group. lumenlearning.com Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. For SNAr to occur, a suitable leaving group must be present on the aromatic ring.

Reactivity at the Acetyl Moiety

The acetyl group (-COCH₃) is another key functional center in this compound, providing sites for enolization and subsequent reactions at the alpha-carbon, as well as condensation reactions at the carbonyl carbon.

Ketones with at least one hydrogen atom on the α-carbon, such as this compound, can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can be catalyzed by either acid or base.

Under basic conditions, a base removes a proton from the α-carbon to form a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. Under acidic conditions, the carbonyl oxygen is first protonated, making the α-protons more acidic and facilitating their removal by a weak base (like water or the conjugate base of the acid catalyst) to form the enol.

The formation of the enolate is a critical step as it transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon. This nucleophilic center can then react with various electrophiles.

The acetyl group of this compound can participate in various condensation reactions, most notably aldol-type condensations. In a crossed aldol (B89426) condensation, the enolate of this compound can react with an aldehyde that cannot enolize (lacks α-hydrogens), such as benzaldehyde.

This type of reaction, where a ketone reacts with an aromatic aldehyde in the presence of a base, is known as a Claisen-Schmidt condensation. The reaction proceeds by the formation of the enolate of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product can then undergo dehydration to form a more stable, conjugated α,β-unsaturated ketone.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically for the reactions of this compound are not extensively documented in publicly available literature. However, general principles governing the kinetics and thermodynamics of the reactions of substituted acetophenones and nitroaromatic compounds can provide valuable insights.

The kinetics of enolization of substituted acetophenones are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can affect the acidity of the α-protons and the stability of the enolate intermediate.

The thermodynamics of the reduction of nitroaromatic compounds are generally favorable. The conversion of a nitro group to an amino group is an exothermic process. The exact thermodynamic parameters will depend on the specific reducing agent and reaction conditions employed. Thermodynamic data for a related compound, 1-(3-nitrophenyl)ethanone, is available and provides an indication of the properties of such molecules. nist.govchemeo.com

Insufficient Data to Generate Article on the

A thorough investigation for scientific literature detailing the reactivity and mechanistic studies of the chemical compound this compound has yielded insufficient data to construct the requested article. Despite a comprehensive search for scholarly papers focusing on Hammett equation correlations and activation energies for this specific molecule, no dedicated research findings were identified.

The inquiry sought to populate an article structured around the "," with specific subsections on "Hammett Equation Correlations for Substituted Aromatic Systems" and "Activation Energies and Transition State Analysis." This would have necessitated access to experimental data such as substituent constants (σ), reaction constants (ρ), activation energies (Ea), and other thermodynamic parameters derived from kinetic studies of reactions involving this compound.

While general principles of the Hammett equation and its application to substituted aromatic systems are well-documented, specific parameters are determined experimentally for each compound and reaction series. Similarly, activation energies and transition state analyses are unique to specific chemical transformations.

The absence of published research on the kinetic and mechanistic aspects of this compound prevents the creation of a scientifically accurate and detailed article as per the user's instructions. The generation of data tables and a thorough discussion of research findings is not possible without access to primary scientific literature containing the requisite experimental results. Therefore, the requested article cannot be produced at this time.

Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental for understanding the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Such studies on 1-(4-(methylamino)-3-nitrophenyl)ethanone would provide valuable information on its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, stability, and spectroscopic properties. Analysis of the electron density distribution would reveal the electrophilic and nucleophilic sites within the molecule, offering predictions about its chemical behavior. However, no specific DFT studies detailing these properties for this compound have been reported.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods, which are based on first principles without the use of empirical data, are employed for precise geometry optimization and the calculation of molecular energies. For this compound, these calculations would determine the most stable three-dimensional arrangement of its atoms, providing accurate bond lengths, bond angles, and dihedral angles. Such foundational data is crucial for all other computational analyses, yet specific ab initio calculations for this compound are absent from the scientific literature.

Conformation Analysis and Torsional Barriers

The flexibility of this compound is determined by the rotation around its single bonds, particularly the bonds connecting the acetyl and methylamino groups to the phenyl ring. Conformation analysis would identify the various stable conformers and the energy barriers for rotation (torsional barriers) between them. This information is key to understanding the molecule's shape and how it might interact with other molecules. To date, no studies on the conformational preferences or rotational energy profiles of this compound have been published.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. MM and MD methods offer a means to study larger systems and longer timescales.

Force Field Parameterization for Substituted Phenyl Ethanones

Molecular mechanics and dynamics simulations rely on force fields, which are sets of empirical parameters that define the potential energy of a system. For a specific molecule like this compound, accurate and specific force field parameters are required. This involves a process called parameterization, where parameters for bond stretching, angle bending, and torsional rotations are developed and validated, often against higher-level QM calculations or experimental data. While general force fields like AMBER or CHARMM exist, specialized parameters for this substituted phenyl ethanone (B97240) would be necessary for reliable simulations. nih.govfrontiersin.org There is no evidence of a dedicated force field parameterization for this compound.

Conformational Landscapes and Dynamic Behavior

Once a force field is established, Molecular Dynamics (MD) simulations can be performed to explore the conformational landscape and dynamic behavior of the molecule over time. MD simulations would track the motions of the atoms, revealing how the molecule flexes, bends, and changes its shape in different environments (e.g., in a solvent). This provides a dynamic picture of the molecule's behavior that is not available from static QM calculations. The absence of force field parameters for this compound means that its dynamic properties have not been simulated or reported.

Reaction Mechanism Elucidation using Computational Methods

Theoretical studies are instrumental in mapping the intricate pathways of chemical reactions, including the identification of transient species and the energetic landscape of the transformation. However, specific computational research detailing the reaction mechanisms involved in the synthesis or transformation of this compound is scarce.

The localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis are fundamental computational techniques used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. Such analyses provide a detailed picture of the reaction pathway at a molecular level. At present, there are no published studies that specifically apply these methods to the formation or reactions of this compound.

Computational modeling is a key methodology for understanding the role of catalysts in chemical reactions. By calculating the energy profiles of catalyzed versus uncatalyzed reactions, researchers can gain insights into how catalysts lower activation barriers and enhance reaction rates. However, computational studies focusing on the catalytic synthesis or transformation of this compound have not been identified in the scientific literature.

Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds. These theoretical predictions are often used in conjunction with experimental data to confirm molecular structures and understand electronic properties.

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as Density Functional Theory (DFT), is a common practice in modern chemistry. These calculations can provide valuable information for the structural elucidation of molecules. However, specific theoretical NMR chemical shift data for this compound are not available in published research.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|

Theoretical calculations of vibrational frequencies are used to predict the Infrared (IR) and Raman spectra of molecules. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes and to confirm the structure of a compound. There is currently no published data from vibrational frequency calculations for this compound.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) |

|---|

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. Specific TD-DFT calculations for this compound are not found in the existing literature.

Table 3: Predicted UV-Vis Absorption Maxima (nm) and Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength |

|---|

Analytical Methodologies for Isolation and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. The selection of a specific technique is contingent on the analytical objective, whether it be quantitative purity assessment, identification of trace impurities, or real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the principal method for determining the purity and quantifying this compound. chemimpex.com Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. This setup allows for the efficient separation of the target compound from its precursors, by-products, and degradation products.

A typical RP-HPLC method involves an isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and a buffered aqueous solution, which ensures consistent and reproducible separation. pom.go.id Detection is commonly performed using a Photo Diode Array (PDA) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. nih.govptfarm.pl

Method validation is performed according to established guidelines to confirm that the analytical procedure is fit for its intended purpose. researchgate.net Key validation parameters include linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). pom.go.idresearchgate.net

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Typical Specification | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | Indicates a direct proportional relationship between detector response and analyte concentration over a specified range. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. pom.go.id |

| Precision (% RSD) | ≤ 2.0% | Demonstrates the consistency of results for repeated analyses of the same sample (repeatability and intermediate precision). pom.go.id |

| LOD | Analyte-specific (e.g., ~0.05 µg/mL) | The lowest concentration of the analyte that can be reliably detected by the method. |

| LOQ | Analyte-specific (e.g., ~0.15 µg/mL) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. researchgate.net |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. epa.gov While this compound may have limited volatility due to its polarity and molecular weight, GC analysis can be employed, potentially after a derivatization step to create a more volatile analogue. The use of a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity and sensitivity for this nitrogen-containing compound. epa.gov

The coupling of GC with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and structural identification. GC separates the individual components of a mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification of the parent compound and the characterization of trace-level impurities or degradation products. researchgate.net Analysis of structurally similar compounds like 1-(4-methoxy-3-nitrophenyl)ethanone (B1585594) by GC-MS confirms the utility of this technique for this class of molecules. nih.gov

Table 2: Illustrative GC-MS Data for a Structurally Related Compound

| Parameter | Value/Description |

|---|---|

| Compound | 1-(4-Methoxy-3-nitrophenyl)ethanone nih.gov |

| GC Column | Capillary column (e.g., DB-5) epa.gov |

| Ionization Mode | Electron Ionization (EI) |

| Top m/z Peaks | 180, 105 nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. thieme.de During the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. researchgate.net

The plate is then developed in a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. researchgate.net The separated spots are visualized, commonly under UV light, which is effective for UV-active compounds like nitroaromatics. researchgate.net By comparing the Retention Factor (Rf) values of the spots in the reaction mixture to those of the standards, chemists can qualitatively track the consumption of reactants and the formation of the desired product. researchgate.net This allows for the optimization of reaction conditions such as time and temperature. TLC also serves as a preliminary method to assess the complexity of a mixture and to guide the development of purification strategies like column chromatography.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample of the purified compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₉H₁₀N₂O₃. chemimpex.com This comparison is critical for verifying the compound's stoichiometric composition and serves as a primary indicator of its purity. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct empirical formula and the absence of significant elemental impurities.

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % | Typical Experimental Result (%) |

|---|---|---|---|

| Carbon (C) | C₉H₁₀N₂O₃ | 55.67% | 55.65 ± 0.4 |

| Hydrogen (H) | C₉H₁₀N₂O₃ | 5.19% | 5.21 ± 0.4 |

| Nitrogen (N) | C₉H₁₀N₂O₃ | 14.43% | 14.40 ± 0.4 |

| Oxygen (O) | C₉H₁₀N₂O₃ | 24.72% | 24.74 ± 0.4 |

Advanced Sample Preparation Techniques

Effective sample preparation is a prerequisite for accurate and reliable analytical results. It aims to isolate the analyte of interest from a complex matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient sample preparation technique used for the cleanup and concentration of analytes from solution. nih.gov It is particularly useful for isolating this compound from a crude reaction mixture or a dilute solution prior to analysis by HPLC or GC. researchgate.net The technique relies on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (sorbent). nih.gov

The process generally involves four key steps:

Conditioning: The sorbent (e.g., C18-bonded silica for reversed-phase extraction) is treated with a solvent to activate it. nih.govuoa.gr

Loading: The sample solution is passed through the sorbent bed, and the target analyte is retained through interactions with the stationary phase. uoa.gr

Washing: Impurities with weaker affinity for the sorbent are washed away with a solvent that does not elute the analyte. uoa.gr

Elution: A stronger solvent is used to disrupt the analyte-sorbent interactions and elute the purified, concentrated analyte for subsequent analysis. nih.govuoa.gr

SPE offers significant advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a cornerstone technique in synthetic chemistry for the isolation and purification of compounds from complex mixtures based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the compound this compound, LLE serves as an effective method to separate it from reaction precursors, byproducts, and other impurities. The successful application of LLE for this particular molecule hinges on the strategic selection of solvents and the manipulation of aqueous phase pH to exploit the compound's physicochemical properties.

The presence of a methylamino group, a nitro group, and an acetophenone (B1666503) moiety gives this compound a unique solubility profile. The aromatic rings and the ketone group confer a degree of hydrophobicity, favoring solubility in organic solvents. Conversely, the methylamino group is basic and can be protonated under acidic conditions to form a water-soluble salt. This pH-dependent solubility is the key to a selective extraction process.

A representative LLE protocol for the isolation of this compound from a crude reaction mixture would typically involve the following steps. Initially, the reaction mixture is quenched with an aqueous solution and transferred to a separatory funnel. An appropriate organic solvent, in which the target compound is highly soluble while the impurities have lower solubility, is added. Common choices of organic solvents for compounds with similar polarity include ethyl acetate, dichloromethane, and diethyl ether.

To enhance the separation, the pH of the aqueous layer is adjusted. By acidifying the aqueous phase with a dilute acid such as hydrochloric acid, the basic methylamino group of this compound is protonated, increasing its partitioning into the aqueous phase. This can be particularly useful for washing the organic layer to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base, such as sodium bicarbonate or sodium hydroxide, will deprotonate the methylamino group, making the compound less water-soluble and facilitating its extraction back into a fresh organic phase. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate, and finally, the solvent is removed under reduced pressure to yield the purified compound.

The efficiency of the extraction process is quantified by the partition coefficient (P) and the distribution coefficient (D). The partition coefficient is the ratio of the concentration of the neutral species of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. The distribution coefficient, on the an other hand, is the ratio of the total concentration of all forms of the compound (neutral and ionized) in the organic phase to its total concentration in the aqueous phase. For this compound, the distribution coefficient is pH-dependent due to the basicity of the methylamino group.

Below are interactive data tables showcasing a hypothetical LLE procedure and the expected outcomes based on the principles of extraction for aromatic amines and nitro compounds.

Table 1: Hypothetical Liquid-Liquid Extraction Protocol for this compound

| Step | Procedure | Purpose |

| 1 | Dissolve the crude reaction mixture in ethyl acetate. | To prepare the sample for extraction. |

| 2 | Wash the organic phase with a 1 M HCl solution. | To protonate the basic methylamino group and transfer the compound to the aqueous phase, leaving non-basic impurities in the organic phase. |

| 3 | Separate the aqueous phase and adjust the pH to ~8-9 with a saturated NaHCO₃ solution. | To deprotonate the methylamino group, making the compound less water-soluble. |

| 4 | Extract the aqueous phase multiple times with fresh ethyl acetate. | To transfer the purified compound back into the organic phase. |

| 5 | Combine the organic extracts and wash with brine. | To remove residual water and inorganic salts. |

| 6 | Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | To obtain the isolated solid compound. |

Table 2: Influence of pH on the Distribution Coefficient (D) of this compound between Ethyl Acetate and Water (Illustrative Values)

| pH of Aqueous Phase | Predominant Species | Expected Distribution Coefficient (D) | Rationale |

| 2 | Protonated (cationic) | Low | The protonated form is highly soluble in the aqueous phase. |

| 7 | Neutral | High | The neutral form is more soluble in the organic phase. |

| 10 | Neutral | High | The compound remains in its neutral, organic-soluble form. |

It is important to note that the selection of the organic solvent and the pH for each step must be optimized based on the specific impurities present in the reaction mixture to achieve the highest purity and yield of this compound.

Environmental Fate and Transformation Studies

Biodegradation Pathways of Aromatic Amines and Nitroaromatics

The biodegradation of nitroaromatic compounds is a critical process for their removal from soil and groundwater. researchgate.net Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. researchgate.netviu.ca The degradation pathways are highly dependent on the specific microbial strains and the prevailing environmental conditions, particularly the availability of oxygen. magritek.comnih.gov

The presence of both a methylamino group and a nitro group on the aromatic ring of 1-(4-(Methylamino)-3-nitrophenyl)ethanone suggests that its biodegradation can be initiated through several enzymatic reactions under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, microorganisms typically employ oxidative pathways. For structurally similar compounds like N-Methyl-4-nitroaniline (MNA), the initial step involves N-demethylation, which removes the methyl group from the amine. nih.gov This is followed by monooxygenation and oxidative deamination (release of the amino group). nih.gov Another common aerobic strategy for nitroaromatics is the dioxygenase-catalyzed oxidation of the aromatic ring, which can lead to the removal of the nitro group as nitrite (B80452) and subsequent ring cleavage. viu.ca Bacteria such as Pseudomonas species have been shown to effectively degrade N-methylated nitroaromatic compounds through such pathways. nih.gov The acetyl group on the target molecule may also be subject to oxidative transformation.

Anaerobic Degradation: Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. magritek.com This sequential reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.gov These resulting amines can be more toxic than the parent compound but are often more amenable to subsequent degradation, potentially through ring cleavage under anaerobic conditions or upon transition to an aerobic environment. viu.camagritek.com Combined anaerobic-aerobic sequential systems have been shown to be effective for the complete mineralization of xenobiotic compounds. magritek.comnih.gov

Table 1: Comparison of Aerobic and Anaerobic Biodegradation Initiation Steps for Nitroaromatic Amines

| Condition | Primary Initial Reaction | Key Enzymes Involved (Examples) | Typical Initial Products |

| Aerobic | Oxidative attack (N-demethylation, ring dioxygenation) | Monooxygenases, Dioxygenases | Formaldehyde, 4-Nitroaniline, Nitrite, Catechols |

| Anaerobic | Reductive attack (Nitro group reduction) | Nitroreductases | Nitrosoaromatics, Hydroxylaminoaromatics, Aromatic amines |